

chemical and physical properties of sodium malate

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Compound of Interest

Compound Name: Sodium malate

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An In-depth Technical Guide on the Chemical and Physical Properties of **Sodium Malate**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical and physical properties of **sodium malate**. The information is curated for professionals in research and drug development who require precise data for formulation, metabolic studies, and biochemical assays. This document includes structured data tables, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows.

Chemical Properties

Sodium malate is the sodium salt of malic acid, a dicarboxylic acid that plays a central role in cellular metabolism. It primarily exists as **disodium malate** and is available as a racemic mixture (DL-malate) or as specific enantiomers. The L-form is the naturally occurring isomer.

Property	Data	References
IUPAC Name	Disodium;2-hydroxybutanedioate	[1]
Synonyms	Disodium malate, Sodium DL-malate	[2][3]
Molecular Formula	C ₄ H ₄ Na ₂ O ₅	[2][4][5]
Molecular Weight	178.05 g/mol	[1][2][4][5]
CAS Number	676-46-0 (DL-form)	[2][6]

Physical Properties

The physical characteristics of **sodium malate** are critical for its application in aqueous solutions, including buffers, cell culture media, and pharmaceutical formulations.

Property	Data	References
Appearance	White crystalline powder or lumps	[4][7]
Solubility	Freely soluble in water	[4][6][8][9]
Melting Point	>300 °C (often with decomposition)	[5][10][11]
pH (Aqueous Solution)	7.0 - 11.0 (for a 50 g/L solution at 25°C)	
Odor	Odorless	[4][12]

Experimental Protocols

The following sections detail standardized methodologies for determining key physical and chemical properties of **sodium malate**.

Protocol for Determination of Aqueous Solubility

This protocol describes the equilibrium solubility method, a common technique to determine the solubility of a compound at a specific temperature.

Methodology:

- Preparation: Add an excess amount of **sodium malate** to a known volume of deionized water (e.g., 10 mL) in a sealed, thermostatically controlled vessel.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[\[13\]](#) Preliminary tests can help determine the minimum time to reach equilibrium.[\[13\]](#)
- Phase Separation: Allow the suspension to settle. Collect the supernatant by centrifugation at a controlled temperature, followed by filtration through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
- Quantification: Analyze the concentration of **sodium malate** in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or titration.[\[14\]](#)
- Calculation: Express the solubility in grams per 100 mL of water (g/100 mL).

Protocol for pH Measurement of an Aqueous Solution

This protocol outlines the standard procedure for accurately measuring the pH of a **sodium malate** solution.[\[15\]](#)[\[16\]](#)

Methodology:

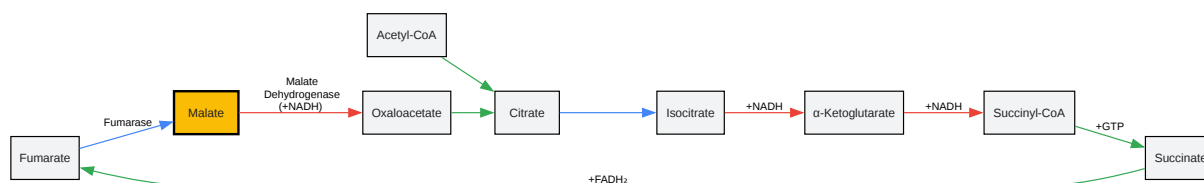
- Solution Preparation: Accurately weigh a specified amount of **sodium malate** and dissolve it in a known volume of freshly boiled and cooled deionized water to achieve the desired concentration (e.g., 1 g in 20 mL).[\[17\]](#)
- Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions with known pH values that bracket the expected pH of the sample (e.g., pH 7.0 and pH 10.0).[\[15\]](#) [\[18\]](#)

- Measurement: Rinse the pH electrode with deionized water and blot dry.[16] Immerse the electrode in the **sodium malate** solution and stir gently to ensure homogeneity.
- Stabilization and Recording: Allow the pH reading to stabilize for at least one minute.[16] Record the pH value once the reading is stable. All measurements should be performed at a constant, recorded temperature (e.g., 25 °C).

Metabolic and Experimental Workflow Visualizations

Role of Malate in the Citric Acid (TCA) Cycle

Malate is a critical intermediate in the TCA cycle, a central pathway for cellular energy production.[19] It is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate, a reaction that reduces NAD^+ to NADH . [12][19]

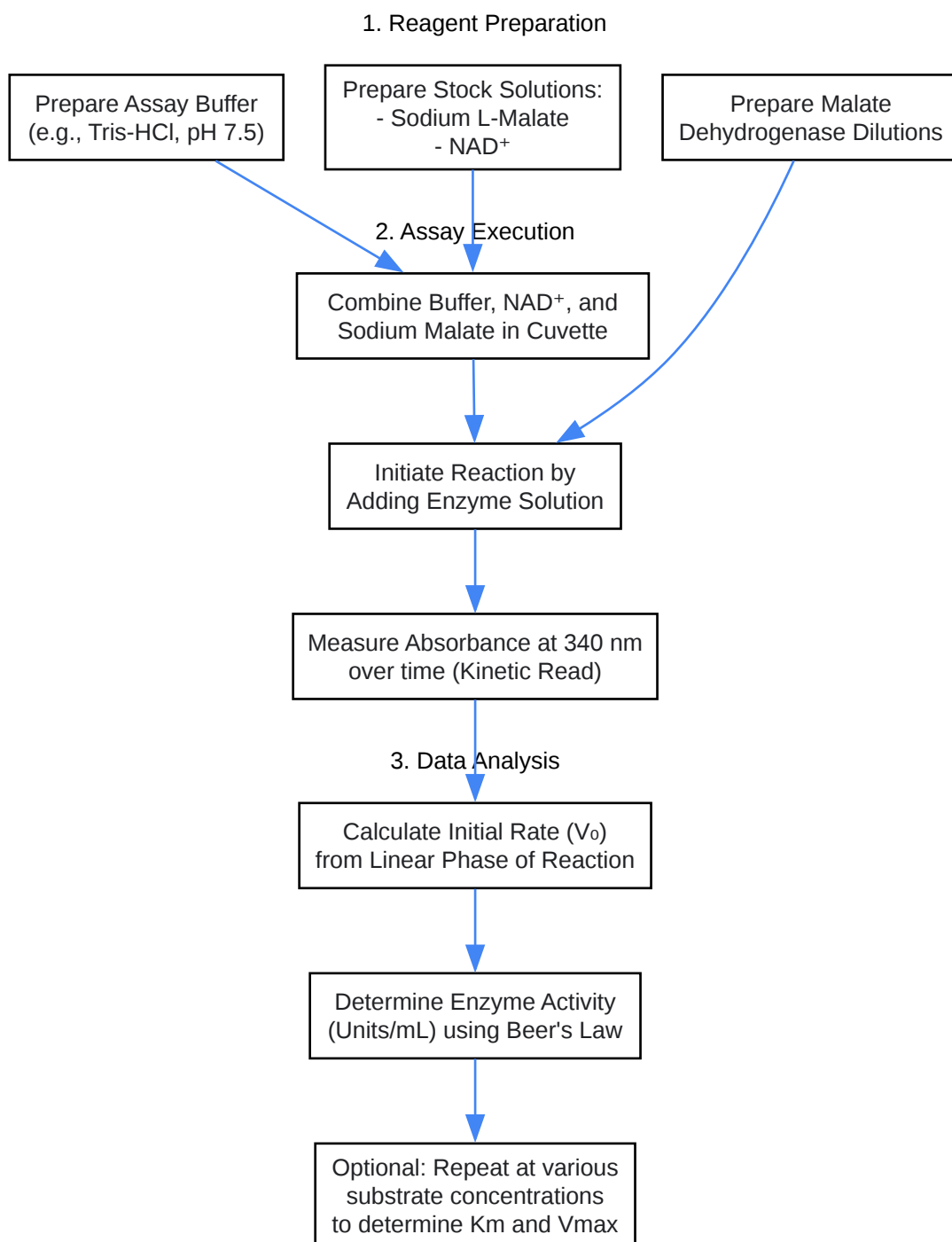


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Caption: Role of Malate in the Citric Acid (TCA) Cycle.

Experimental Workflow for Malate Dehydrogenase Enzyme Assay

The activity of malate dehydrogenase, the enzyme that converts malate to oxaloacetate, can be quantified by monitoring the production of NADH spectrophotometrically at 340 nm. The following diagram illustrates a typical workflow for such an assay.



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Caption: Workflow for a Malate Dehydrogenase Spectrophotometric Assay.

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